N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide

medicinal chemistry SAR halogen bonding

This fully synthetic pyridine-3-carboxamide offers a unique three-dimensional pharmacophore signature: 5-chloro substitution, conformationally restrained oxan-4-yloxy ether, and a specific 2-bromo-4-fluorophenyl halogen-bond donor/acceptor pattern. Ideal as a halogen-bonding probe for co-crystallization with methyltransferase or kinase targets, and as a metabolic stability benchmark. Its synthetic complexity—including SNAr competition at the 5-chloro position and sterically hindered amide coupling—makes it a meaningful CRO evaluation compound. Available at high purity (≥98%) for research use only.

Molecular Formula C17H15BrClFN2O3
Molecular Weight 429.67
CAS No. 1903085-78-8
Cat. No. B2516019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
CAS1903085-78-8
Molecular FormulaC17H15BrClFN2O3
Molecular Weight429.67
Structural Identifiers
SMILESC1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=C(C=C(C=C3)F)Br)Cl
InChIInChI=1S/C17H15BrClFN2O3/c18-13-8-11(20)1-2-15(13)22-16(23)10-7-14(19)17(21-9-10)25-12-3-5-24-6-4-12/h1-2,7-9,12H,3-6H2,(H,22,23)
InChIKeyKVDMSTJIOSNDSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 1903085-78-8): Structural Identity and Procurement-Relevant Characteristics


N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 1903085-78-8) is a fully synthetic pyridine-3-carboxamide (nicotinamide) derivative with molecular formula C₁₇H₁₅BrClFN₂O₃ and a molecular weight of 429.67 g/mol . The compound features a trisubstituted pyridine core bearing a 5-chloro substituent, a 6-(oxan-4-yloxy) (tetrahydro-2H-pyran-4-yloxy) ether, and an N-(2-bromo-4-fluorophenyl) carboxamide moiety . Its structural scaffold places it within the broader class of pyridyl carboxamides that have been investigated as kinase inhibitors, NNMT bisubstrate inhibitors, and NAMPT modulators, though its specific biological annotation remains limited in the public domain as of the search date [1][2].

Why N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide Cannot Be Interchanged with Close Structural Analogs


Substitution at even a single position within the pyridine-3-carboxamide scaffold profoundly alters pharmacophore geometry, halogen-bonding capacity, and lipophilicity, making generic interchanges unreliable. The target compound presents a unique three-dimensional signature: the 5-chloro substituent modifies the electron density of the pyridine ring and introduces a steric constraint absent in des-chloro analogs; the oxan-4-yloxy (tetrahydropyran) ether at position 6 provides a larger, more conformationally restrained oxygen linker compared to tetrahydrofuran-3-yloxy or methoxy variants; and the 2-bromo-4-fluorophenyl anilide combines a heavy halogen (Br) ortho to the amide linkage with a para fluorine, creating a specific halogen-bond donor/acceptor pattern distinct from 3-chloro-4-fluorophenyl or 2-chloro-5-trifluoromethylphenyl anilides . The simultaneous presence of all three features—5-Cl, 6-oxan-4-yloxy, and N-(2-bromo-4-fluorophenyl)—is not replicated in any single publicly disclosed comparator compound, meaning that SAR inferences drawn from any one feature alone cannot be reliably extrapolated [1].

Quantitative Differentiation Evidence for N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide Versus Closest Analogs


5-Chloro Substituent Confers Distinct Pyridine Electronic Character Relative to Des-Chloro Analogs

The presence of the 5-chloro substituent on the pyridine ring introduces an electron-withdrawing inductive effect (-I) that lowers the pKa of the pyridine nitrogen and alters the H-bond acceptor strength of the amide carbonyl. In the des-chloro analog N-(2-bromo-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, the pyridine ring is unsubstituted at position 5, resulting in higher electron density and different metal-coordination and hydrogen-bonding potential . The 5-chloro substitution also increases the compound's lipophilicity (calculated ClogP increase of approximately 0.6–0.8 log units versus the des-chloro analog) and molecular weight by +48.5 Da, which can influence membrane permeability, protein binding, and metabolic stability in cellular assays .

medicinal chemistry SAR halogen bonding

Oxan-4-yloxy (Tetrahydropyran) Ether at Position 6 Provides Greater Conformational Restraint than Tetrahydrofuran-3-yloxy Analogs

The six-membered oxan-4-yloxy (tetrahydro-2H-pyran-4-yloxy) group at position 6 of the pyridine ring adopts a chair conformation with a limited rotational profile around the C–O–C ether linkage, whereas the tetrahydrofuran-3-yloxy analog (five-membered ring) exhibits greater conformational flexibility due to envelope/twist pseudorotation and an additional rotatable bond at the 3-position attachment. This difference in conformational entropy translates to a calculated increase in the number of accessible low-energy conformers (estimated 5–8 for the THF analog vs. 3–5 for the THP analog within 3 kcal/mol of the global minimum) . In pyridyl carboxamide kinase inhibitor scaffolds, the tetrahydropyran ether has been shown to contribute to improved metabolic stability relative to smaller alkoxy groups by reducing CYP-mediated O-dealkylation, though direct experimental comparison for this specific compound pair is not available in the public domain [1].

conformational analysis ligand design ether linker SAR

Unique 2-Bromo-4-fluorophenyl Anilide Substitution Pattern Differentiates from 3-Chloro-4-fluorophenyl and Other Anilide Comparators

The 2-bromo-4-fluorophenyl anilide moiety presents a halogen-bond donor (Br) at the ortho position relative to the amide NH, which can engage in orthogonal multipolar interactions (C–Br···O=C or C–Br···π) that are geometrically and energetically distinct from the interactions available to the 3-chloro-4-fluorophenyl analog (CAS 1903569-43-6), where the chlorine is meta to the amide . The σ-hole potential of bromine (≈6–8 kcal/mol for C–Br) is stronger than that of chlorine (≈3–5 kcal/mol for C–Cl), enabling Br to serve as a more effective halogen-bond donor in protein–ligand complexes [1]. The para-fluorine in both compounds provides similar electronic effects, but the ortho-bromine introduces a steric buttress that can restrict rotation around the N-aryl bond, potentially pre-organizing the ligand into its bioactive conformation .

halogen bonding anilide SAR target selectivity

Synthesis Complexity and Procurement Differentiation: The Target Compound Requires a Non-Trivial Multi-Step Route Relative to Simpler Nicotinamide Analogs

The synthesis of N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves: (i) halogenation of the pyridine-3-carboxylic acid precursor at position 5; (ii) nucleophilic aromatic substitution (SNAr) to install the oxan-4-yloxy group at position 6, requiring controlled basic conditions due to the electron-withdrawing 5-chloro substituent; and (iii) amide coupling with 2-bromo-4-fluoroaniline, where the ortho-bromine sterically deactivates the aniline nucleophile relative to unsubstituted or meta-substituted anilines . The 5-chloro substituent activates position 6 for SNAr but also competes as a potential leaving group under forcing conditions, requiring careful optimization of temperature and base strength [1]. In contrast, the des-chloro THF analog (no 5-Cl) has a less activated pyridine ring, while the 3-chloro-4-fluorophenyl analog uses a more nucleophilic aniline coupling partner, resulting in measurably different synthetic accessibility.

chemical synthesis procurement custom synthesis

High-Value Research and Procurement Scenarios for N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide


Halogen-Bonding Probe Development for Structural Biology and Fragment-Based Drug Design

The compound's unique combination of a strong σ-hole donor (ortho-Br, ≈6–8 kcal/mol) and a para-F substituent on the anilide ring, together with the conformationally restrained oxan-4-yloxy ether, makes it suitable as a halogen-bonding probe for co-crystallization studies with methyltransferase or kinase targets [1][2]. Its distinct halogen-bond pattern cannot be replicated by the 3-chloro-4-fluorophenyl analog (CAS 1903569-43-6), providing an orthogonal tool for mapping halogen-binding pockets.

Metabolic Stability Optimization in Pyridine-3-Carboxamide Lead Series

The oxan-4-yloxy (THP) ether, combined with the electron-withdrawing 5-chloro substituent, is predicted to reduce CYP-mediated O-dealkylation relative to tetrahydrofuran-3-yloxy or methoxy ethers [1][3]. The compound can serve as a metabolic stability benchmark in lead optimization programs evaluating pyridyl carboxamide scaffolds, where the THP ether has been associated with improved microsomal stability in related kinase inhibitor series.

Selectivity Profiling Against N-Methyltransferase and Kinase Target Panels

The pyridine-3-carboxamide scaffold is a privileged chemotype for NNMT bisubstrate inhibition (as demonstrated in the Purdue Research Foundation patent family US20250017936) and pan-PIM kinase inhibition (as reported by the Novartis pyridyl carboxamide series) [2][3]. The target compound's specific 2-bromo-4-fluorophenyl substitution, combined with the 5-chloro-6-THP-ether core, provides a structurally differentiated entry point for broad-selectivity profiling panels aimed at identifying novel target engagement or off-target liability patterns.

Custom Synthesis Benchmark for Complex Halogenated Nicotinamide Derivatives

With an estimated 4–6 synthetic steps, competing reactivity at the 5-chloro position during SNAr, and a sterically hindered amide coupling, this compound represents a meaningful synthetic complexity benchmark for CRO evaluation and process chemistry development . Its procurement challenges—longer lead times (4–8 weeks) and higher cost relative to simpler nicotinamides—make it a useful test case for assessing supplier capabilities in multi-step halogenated heterocycle synthesis.

Quote Request

Request a Quote for N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.